3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
Description
Properties
IUPAC Name |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQGWWOFDUMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396965-92-6 | |
| Record name | Serine, N-(6-methyl-4-quinazolinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396965-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride is a chemical compound with significant potential in biomedical research. Its unique structure, characterized by a hydroxy group, a propionic acid moiety, and a methyl-substituted quinazoline ring, positions it as a candidate for various therapeutic applications, particularly in cancer and neurological disorders. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₄ClN₃O₃
- Molecular Weight : Approximately 283.72 g/mol
- CAS Number : 1396965-92-6
The compound's structure allows for specific interactions with biological molecules, which can be exploited for drug development.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymatic pathways. It has shown potential in:
- Inhibiting PI3K/HDAC pathways : Similar compounds have been evaluated for their ability to inhibit PI3K and HDAC enzymes, which are crucial in cancer cell proliferation and survival .
Binding Affinity Studies
Interaction studies suggest that this compound can selectively bind to certain proteins or enzymes, influencing their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are used to assess these binding affinities in vitro. For example, it may mimic natural substrates or inhibitors, enhancing its therapeutic potential against various diseases.
Antiproliferative Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antiproliferative activity against cancer cell lines. For instance:
- A study involving structurally similar compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating selective cytotoxicity towards cancerous cells while sparing normal cells .
The mechanism of action for these compounds often involves interaction with specific signaling pathways. In the case of the quinazoline derivatives:
- They were found to induce necrosis in mutant and FLT3-resistant acute myeloid leukemia (AML) cell lines without affecting normal peripheral blood mononuclear cells (PBMCs), suggesting a targeted approach to cancer therapy .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound relative to other quinazoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-2-(quinazolin-4-ylamino)-butyric acid | Lacks methyl substitution on quinazoline | Potentially different biological activity |
| 3-Hydroxy-2-(6-chloroquinazolin-4-ylamino)-propionic acid | Chlorine instead of methyl | Altered electronic properties |
| 3-Hydroxy-2-(7-methylquinazolin-4-ylamino)-propionic acid | Methyl at position 7 | Variation in receptor interactions |
This table illustrates how the methyl substitution on the quinazoline ring may influence biological activity and interaction profiles compared to other compounds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid hydrochloride
- Molecular Formula : C₁₂H₁₄ClN₃O₃
- Molecular Weight: 283.71 g/mol (monoisotopic mass: 283.072369)
- CAS Registry Number : 1396965-92-6
- ChemSpider ID : 2161701 .
Structural Features: This compound consists of a quinazoline core (6-methyl substitution) linked via an amino group to a propionic acid backbone with a hydroxyl group at the β-position. The hydrochloride salt enhances its solubility and stability.
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, particularly the quinazolin-4-ylamino group and carboxylic acid/hydrochloride modifications:
Structural and Functional Analysis
Backbone Modifications: The butyric acid analog (sc-305818) has a longer carbon chain, which may influence lipophilicity and membrane permeability compared to the shorter propionic acid derivatives .
Substituent Effects: The hydroxyl group in the target compound could enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors, compared to non-hydroxylated analogs . The 6-methyl group on the quinazoline ring is conserved across all analogs, suggesting its role in maintaining structural integrity or binding affinity .
Pharmacological Potential: While none of these compounds have well-documented biological activities, quinazoline derivatives are historically associated with kinase inhibition, antimicrobial activity, and CNS modulation . For example, ionotropic glutamate receptors (e.g., NMDA, AMPA) are modulated by structurally related ligands, though direct evidence for these compounds is lacking .
Research Findings and Limitations
- Toxicological Data: No comprehensive toxicity studies are available for these compounds. A related quinazoline derivative, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, has similarly undefined toxicological profiles, highlighting a gap in safety assessments .
Q & A
Basic Question: What are the optimal synthetic routes for 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthetic optimization requires factorial design experiments (e.g., Taguchi or Box-Behnken designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, coupling quinazolin-4-amine derivatives with propionic acid precursors under anhydrous conditions is critical to minimize hydrolysis . Statistical tools like ANOVA can identify significant factors affecting yield and purity. Reaction monitoring via HPLC or LC-MS ensures intermediate stability, particularly for acid-labile quinazoline moieties .
Advanced Question: How can computational methods predict reaction pathways for synthesizing this compound, and what role do quantum chemical calculations play in reducing experimental iterations?
Methodological Answer:
Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s reaction path search algorithms combine computational and experimental data to prioritize reaction conditions, reducing trial-and-error experimentation . Molecular docking can further predict regioselectivity in quinazoline-amine coupling reactions, guiding solvent selection (e.g., DMF vs. THF) .
Basic Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
Multi-modal characterization is essential:
- NMR : H/C NMR resolves stereochemistry at the hydroxypropionic acid moiety; DEPT-135 confirms CH groups in the quinazoline ring.
- HPLC-MS : High-resolution MS distinguishes isotopic patterns from potential impurities (e.g., dehalogenated byproducts) .
For conflicting data (e.g., unexpected FTIR carbonyl peaks), cross-validate with X-ray crystallography or compare retention times against certified reference materials .
Advanced Question: How can researchers address discrepancies in bioactivity data across studies, particularly for kinase inhibition assays involving this compound?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using guidelines like the Journal of Biological Chemistry’s kinase assay recommendations. Perform dose-response curves with positive controls (e.g., staurosporine) to validate IC values. Statistical meta-analysis tools (e.g., RevMan) can reconcile variability across datasets .
Basic Question: What stability challenges are associated with this compound under physiological conditions, and how can degradation pathways be mitigated during in vitro studies?
Methodological Answer:
The hydroxypropionic acid group is prone to esterification or oxidation. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products. Lyophilization or storage in amber vials at -20°C minimizes hydrolysis and photodegradation . Buffering solutions (pH 6-7) stabilize the quinazoline ring in cell culture media .
Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., EGFR kinases), and how can in silico modeling refine target validation?
Methodological Answer:
Molecular dynamics simulations (e.g., GROMACS) model binding kinetics between the quinazoline core and kinase ATP pockets. Free energy perturbation (FEP) calculations quantify mutation-induced resistance (e.g., T790M in EGFR). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (K) .
Basic Question: What safety protocols are critical when handling this compound, given its hydrochloride salt form and potential reactivity?
Methodological Answer:
Follow OSHA guidelines for corrosive substances:
- Use fume hoods during weighing to avoid HCl vapor inhalation.
- Neutralize spills with sodium bicarbonate.
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Store in desiccators with silica gel to prevent deliquescence .
Advanced Question: How can researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices like serum or tissue homogenates?
Methodological Answer:
Method validation requires:
- Specificity : Spike-and-recovery tests in biological matrices (e.g., ≥85% recovery).
- Linearity : R ≥ 0.998 over 50-150% of the target concentration.
- LOQ/LOD : Determine via signal-to-noise ratios (10:1 and 3:1, respectively) .
- Robustness : Vary column temperature (±2°C) and mobile phase composition (±2% acetonitrile) to assess reproducibility .
Advanced Question: What strategies exist for elucidating synergistic effects between this compound and other therapeutics in combinatorial studies?
Methodological Answer:
Use Chou-Talalay synergy analysis:
- Calculate combination indices (CI) using CompuSyn software.
- Isobolograms quantify additive/synergistic effects.
- Transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination (e.g., apoptosis vs. autophagy) .
Basic Question: How should researchers design dose-ranging studies for this compound in preclinical models to balance efficacy and toxicity?
Methodological Answer:
Follow OECD 423 guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
